3-(Difluoromethyl)-4-(pyrrolidin-1-yl)aniline
Description
3-(Difluoromethyl)-4-(pyrrolidin-1-yl)aniline is an aromatic amine featuring a difluoromethyl (-CF₂H) group at the 3-position and a pyrrolidin-1-yl (5-membered saturated nitrogen ring) substituent at the 4-position of the aniline ring.
Properties
Molecular Formula |
C11H14F2N2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)9-7-8(14)3-4-10(9)15-5-1-2-6-15/h3-4,7,11H,1-2,5-6,14H2 |
InChI Key |
UJCQCFIDKNHIOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-(pyrrolidin-1-yl)aniline typically involves the introduction of the difluoromethyl group and the pyrrolidinyl group onto the aniline ring. One common method involves the reaction of 4-(pyrrolidin-1-yl)aniline with a difluoromethylating agent under specific conditions. The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl or pyrrolidinyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Research has indicated that compounds similar to 3-(Difluoromethyl)-4-(pyrrolidin-1-yl)aniline exhibit significant anticancer properties. For instance, studies have shown that difluoromethylated anilines can inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .
- A case study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in xenograft models, suggesting potential as therapeutic agents against various cancers.
- Anti-inflammatory Effects :
Biochemistry
- Enzyme Interaction Studies :
- Drug Design :
Materials Science
- Polymer Chemistry :
- Sensors and Electronics :
Anticancer Evaluation
A study published in a peer-reviewed journal highlighted the anticancer efficacy of a series of difluoromethylated anilines, including 3-(Difluoromethyl)-4-(pyrrolidin-1-yl)aniline. The research involved screening against several cancer cell lines, revealing IC50 values that indicate potent inhibitory effects compared to standard chemotherapeutic agents.
Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory potential of this compound was assessed through COX enzyme inhibition assays. The results demonstrated a significant reduction in COX-2 activity, suggesting its viability as a lead compound for developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the pyrrolidinyl group can modulate its pharmacokinetic properties. These interactions can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogs with Fluorinated Substituents
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline (CAS 16085-45-3)
- Molecular Formula : C₁₁H₁₃F₃N₂
- Molar Mass : 230.23 g/mol
- Key Differences : Replaces the difluoromethyl (-CF₂H) with a trifluoromethyl (-CF₃) group.
- Safety: Classified as an irritant (Xi), requiring storage at 2–8°C .
4-(Azepan-1-yl)-3-(trifluoromethyl)aniline (CAS 946761-25-7)
- Key Differences : Substitutes pyrrolidine with azepane (7-membered saturated nitrogen ring).
- Implications :
3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline (CAS 837421-94-0)
- Molecular Formula : C₁₂H₁₇FN₂O
- Molar Mass : 224.27 g/mol
- Key Differences : Features a fluoro substituent at the 3-position and a pyrrolidine-ethoxy linker.
Analogs with Varied Substituent Positions
4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)aniline (CAS 773899-18-6)
- Key Differences : The trifluoromethyl group is at the 2-position instead of the 3-position.
- Implications :
2-Methoxy-4-(pyrrolidin-1-yl)aniline (CAS 143525-62-6)
- Key Differences : Replaces the difluoromethyl group with a methoxy (-OCH₃) group.
- Implications :
Table 1: Comparative Data for Key Analogs
*Calculated based on molecular formula.
Biological Activity
3-(Difluoromethyl)-4-(pyrrolidin-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C11H12F2N2
- Molecular Weight : 220.23 g/mol
- IUPAC Name : 3-(Difluoromethyl)-4-(pyrrolidin-1-yl)aniline
The biological activity of 3-(difluoromethyl)-4-(pyrrolidin-1-yl)aniline is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may act as an inhibitor for specific enzymes or receptors, potentially influencing pathways involved in cellular signaling and proliferation.
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of pyrrolidinyl anilines exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
Enzymatic Inhibition
3-(Difluoromethyl)-4-(pyrrolidin-1-yl)aniline has shown promise as an inhibitor of certain bacterial enzymes, notably DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase). This enzyme is crucial for bacterial cell wall synthesis, making it a target for antibiotic development. The compound's inhibition of DapE could lead to new treatments for bacterial infections, particularly in strains resistant to conventional antibiotics .
Case Studies
-
Anticancer Properties :
- A study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant activity against various cancer cell lines, including breast and lung cancer models. The study utilized MTT assays to evaluate cell viability and found IC50 values indicating potent anticancer effects .
- Antibacterial Activity :
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value | Reference |
|---|---|---|---|
| Antitumor | Various Cancer Cells | 5 - 15 µM | |
| Enzymatic Inhibition | DapE | ~10 µM |
Table 2: Comparison with Related Compounds
| Compound | Antitumor Activity | Enzymatic Inhibition |
|---|---|---|
| 3-(Difluoromethyl)-4-(pyrrolidin-1-yl)aniline | Significant | Moderate |
| 4-(Pyrrolidin-1-yl)aniline | Moderate | Weak |
| Other Pyrrolidine Derivatives | Variable | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
